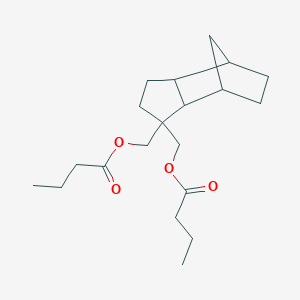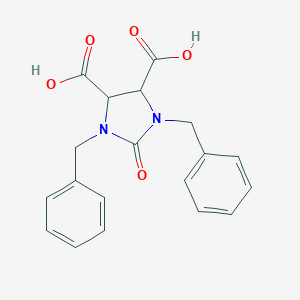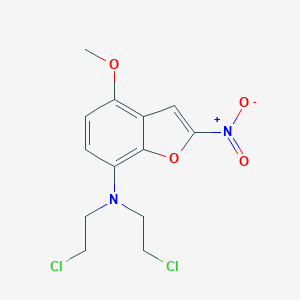
7-Benzofuranamine, N,N-bis(2-chloroethyl)-4-methoxy-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzofuranamine, N,N-bis(2-chloroethyl)-4-methoxy-2-nitro- is a chemical compound that belongs to the class of nitrosourea compounds. It is commonly referred to as BCNU and is used in scientific research for its anti-cancer properties. BCNU is a potent alkylating agent that has been shown to be effective in the treatment of various types of cancer, including brain tumors, lymphomas, and melanomas.
Mécanisme D'action
BCNU is a potent alkylating agent that works by forming covalent bonds with DNA. Specifically, it forms adducts with the N7 position of guanine, leading to the cross-linking of DNA strands and the formation of DNA-protein complexes. This ultimately leads to the inhibition of DNA replication and transcription, resulting in cell death.
Effets Biochimiques Et Physiologiques
BCNU has been shown to have a number of biochemical and physiological effects, including the induction of DNA damage, the inhibition of DNA synthesis, and the activation of apoptosis. BCNU has also been shown to have immunosuppressive effects, which may contribute to its anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BCNU in lab experiments is its potency as an alkylating agent. This makes it a valuable tool for investigating the mechanisms of cancer cell death and for developing new cancer treatments. However, BCNU does have some limitations, including its toxicity and potential side effects. Careful handling and dosing is required to ensure the safety of researchers and experimental subjects.
Orientations Futures
There are a number of future directions for research on BCNU, including the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Additionally, further studies are needed to investigate the mechanisms of BCNU-induced cell death and to identify potential biomarkers for predicting treatment response. Finally, there is a need for clinical trials to evaluate the safety and efficacy of BCNU in combination with other cancer treatments.
Méthodes De Synthèse
The synthesis of BCNU involves the reaction of 7-benzofuranamine with 2-chloroethylamine hydrochloride and sodium nitrite. The reaction takes place in the presence of acetic acid and results in the formation of BCNU as a yellow crystalline solid. The yield of BCNU is typically around 50-60% and the purity can be increased through recrystallization.
Applications De Recherche Scientifique
BCNU has been extensively studied for its anti-cancer properties and has been shown to be effective in the treatment of various types of cancer. It works by alkylating DNA and interfering with DNA replication and transcription, ultimately leading to cell death. BCNU has been used in both in vitro and in vivo studies to investigate the mechanisms of cancer cell death and to develop new cancer treatments.
Propriétés
Numéro CAS |
109143-18-2 |
|---|---|
Nom du produit |
7-Benzofuranamine, N,N-bis(2-chloroethyl)-4-methoxy-2-nitro- |
Formule moléculaire |
C13H14Cl2N2O4 |
Poids moléculaire |
333.16 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-4-methoxy-2-nitro-1-benzofuran-7-amine |
InChI |
InChI=1S/C13H14Cl2N2O4/c1-20-11-3-2-10(16(6-4-14)7-5-15)13-9(11)8-12(21-13)17(18)19/h2-3,8H,4-7H2,1H3 |
Clé InChI |
VJRUOWDUVMMWOO-UHFFFAOYSA-N |
SMILES |
COC1=C2C=C(OC2=C(C=C1)N(CCCl)CCCl)[N+](=O)[O-] |
SMILES canonique |
COC1=C2C=C(OC2=C(C=C1)N(CCCl)CCCl)[N+](=O)[O-] |
Autres numéros CAS |
109143-18-2 |
Synonymes |
7-(BIS(2-CHLOROETHYL)AMINO)-4-METHOXY-2-NITROBENZOFURAN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



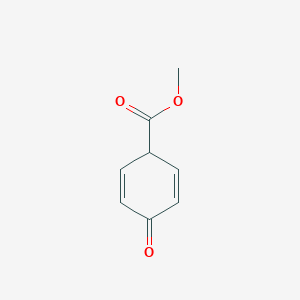
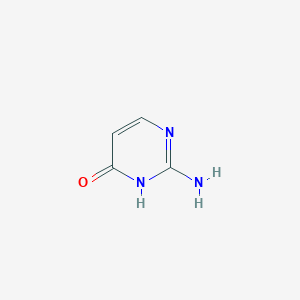
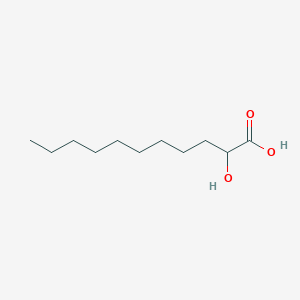
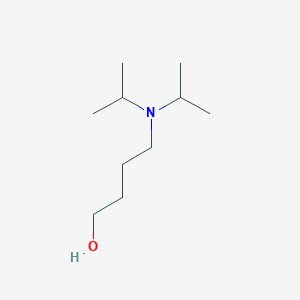
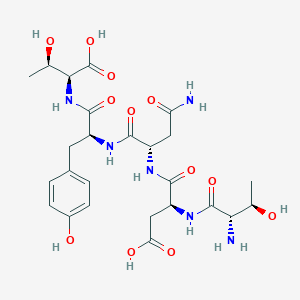
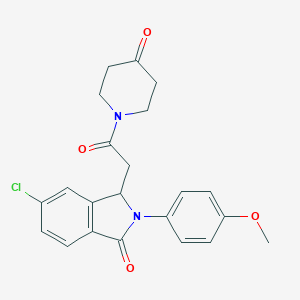
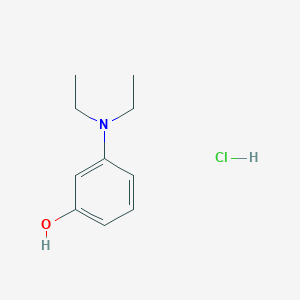
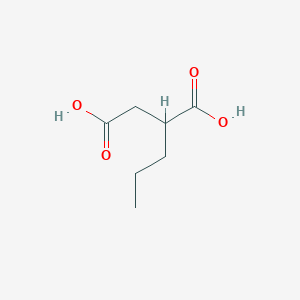
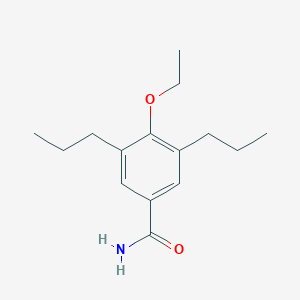

![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)
